2-(4-chlorophenyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide
CAS No.: 894025-48-0
Cat. No.: VC7729415
Molecular Formula: C21H19ClN4OS
Molecular Weight: 410.92
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 894025-48-0 |
|---|---|
| Molecular Formula | C21H19ClN4OS |
| Molecular Weight | 410.92 |
| IUPAC Name | 2-(4-chlorophenyl)-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]acetamide |
| Standard InChI | InChI=1S/C21H19ClN4OS/c1-14-3-2-4-16(11-14)20-24-21-26(25-20)18(13-28-21)9-10-23-19(27)12-15-5-7-17(22)8-6-15/h2-8,11,13H,9-10,12H2,1H3,(H,23,27) |
| Standard InChI Key | VCGRPAZZWFVUJJ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)CC4=CC=C(C=C4)Cl |
Introduction
Chemical Structure and Molecular Properties
Structural Elucidation
The molecular architecture of 2-(4-chlorophenyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1, triazol-6-yl)ethyl)acetamide comprises three distinct regions:
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Thiazolo[3,2-b][1, triazole core: A fused bicyclic system containing sulfur and nitrogen atoms, contributing to electronic diversity and hydrogen-bonding capabilities.
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m-Tolyl substituent: A meta-methylphenyl group at position 2 of the thiazolo-triazole ring, influencing steric and electronic interactions.
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2-(4-Chlorophenyl)acetamide side chain: Connected via an ethyl bridge to the thiazolo-triazole, this moiety enhances lipophilicity and target-binding affinity .
The molecular formula is CHClNOS, with a molecular weight of 426.9 g/mol (Table 1) .
Table 1: Molecular Properties of 2-(4-Chlorophenyl)-N-(2-(2-(m-Tolyl)thiazolo[3,2-b] triazol-6-yl)ethyl)acetamide
| Property | Value |
|---|---|
| Molecular Formula | CHClNOS |
| Molecular Weight | 426.9 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Synthesis and Characterization
Synthetic Pathways
The synthesis of this compound involves multi-step reactions, as inferred from methodologies applied to analogous thiazolo-triazole derivatives :
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Formation of thiazolo[3,2-b] triazole-thiol: Reacting 2-aminothiazole with hydrazine derivatives yields the thiolated core.
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Alkylation with ethyl bromoacetate: Introducing the ethyl-acetate side chain via nucleophilic substitution under basic conditions (KCO) .
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Amidation with 2-(4-chlorophenyl)acetyl chloride: Coupling the ethyl ester intermediate with 2-(4-chlorophenyl)acetyl chloride forms the final acetamide product.
Key spectral data for validation include:
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H NMR: Signals at δ 7.47–7.38 (m, aromatic protons), 3.91 (s, CH of acetamide), and 1.23 (t, ethyl CH) .
Comparative Analysis with Analogues
Substituent Effects on Bioactivity
Comparative data reveal that substituent positioning critically influences activity:
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m-Tolyl vs. p-Tolyl: The meta-methyl group in this compound may improve steric compatibility with hydrophobic enzyme pockets compared to para-substituted analogues .
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Chlorophenyl vs. Nitrophenyl: Chlorine’s electron-withdrawing nature enhances target affinity relative to nitro groups, which may cause toxicity .
Table 2: Activity Comparison of Selected Thiazolo-Triazole Derivatives
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